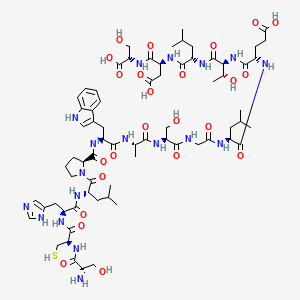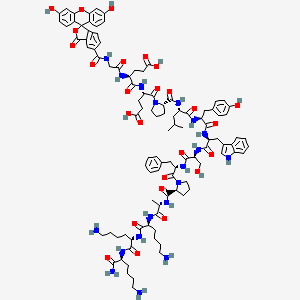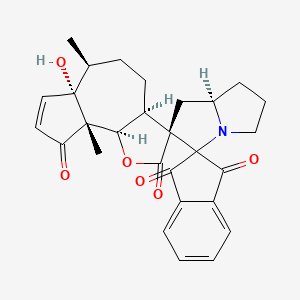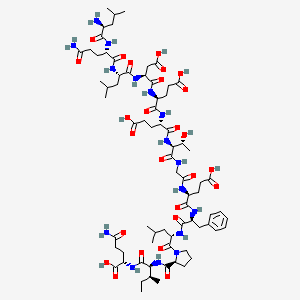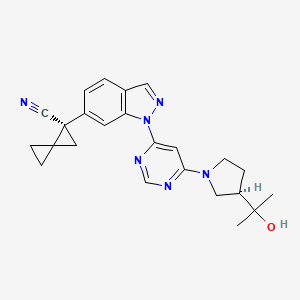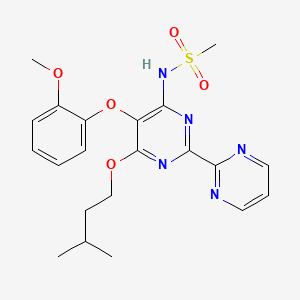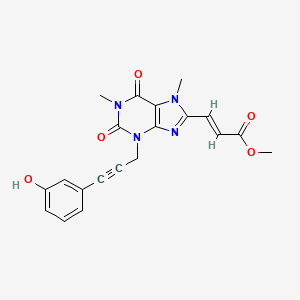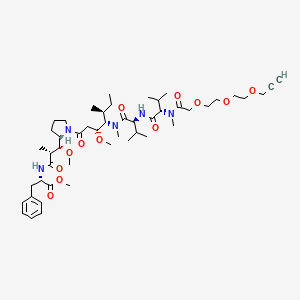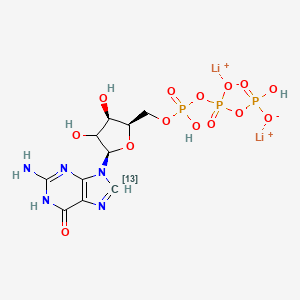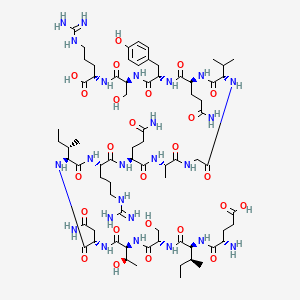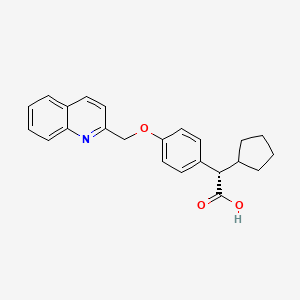
5-Methylcytosine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylcytosine-d4 is a deuterated form of 5-methylcytosine, a methylated derivative of the DNA base cytosine. This compound is used extensively in epigenetic studies to understand DNA methylation patterns and their implications in gene expression and regulation. The deuterium atoms in this compound make it particularly useful in mass spectrometry and other analytical techniques due to its distinct isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytosine-d4 typically involves the methylation of cytosine followed by the introduction of deuterium atoms. One common method is the methylation of cytosine using methyl iodide in the presence of a base, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often include:
Solvent: Dimethyl sulfoxide (DMSO) or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Batch reactors: for controlled reaction conditions
Purification steps: such as recrystallization and chromatography to ensure high purity
Quality control: measures including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the isotopic composition and structure
化学反応の分析
Types of Reactions
5-Methylcytosine-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 5-hydroxymethylcytosine-d4 using oxidizing agents like potassium permanganate
Reduction: Reduction back to cytosine-d4 using reducing agents such as sodium borohydride
Substitution: Halogenation reactions where the methyl group can be substituted with halogens using reagents like bromine or chlorine
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Major Products
5-Hydroxymethylcytosine-d4: Formed through oxidation
Cytosine-d4: Formed through reduction
Halogenated derivatives: Formed through substitution reactions
科学的研究の応用
5-Methylcytosine-d4 is widely used in scientific research, particularly in the fields of:
Epigenetics: Studying DNA methylation patterns and their role in gene regulation, genomic imprinting, and X-chromosome inactivation
Cancer Research: Investigating the role of DNA methylation in tumorigenesis and the development of epigenetic therapies
Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of methylated cytosine derivatives
Biology and Medicine: Understanding the mechanisms of DNA methylation in various biological processes and diseases
作用機序
5-Methylcytosine-d4 exerts its effects through the methylation of cytosine residues in DNA. This methylation is catalyzed by DNA methyltransferases (DNMTs) and plays a crucial role in regulating gene expression. The methyl group added to the fifth carbon of cytosine can inhibit the binding of transcription factors, leading to gene silencing. Additionally, the presence of this compound can affect the chromatin structure and DNA-protein interactions, further influencing gene expression.
類似化合物との比較
Similar Compounds
5-Hydroxymethylcytosine (5hmC): An oxidized derivative of 5-methylcytosine involved in DNA demethylation processes
5-Formylcytosine (5fC): Another oxidized form of 5-methylcytosine, playing a role in active DNA demethylation
5-Carboxylcytosine (5caC): A further oxidized derivative involved in DNA repair and demethylation pathways
Uniqueness
5-Methylcytosine-d4 is unique due to its deuterium atoms, which provide a distinct isotopic signature useful in analytical techniques. This makes it particularly valuable in mass spectrometry for accurate quantification and analysis of methylated cytosine derivatives. Additionally, its role in epigenetic studies highlights its importance in understanding gene regulation and the development of epigenetic therapies.
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
129.15 g/mol |
IUPAC名 |
6-amino-4-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
InChIキー |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
異性体SMILES |
[2H]C1=NC(=O)NC(=C1C([2H])([2H])[2H])N |
正規SMILES |
CC1=C(NC(=O)N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
